tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate
Description
Properties
IUPAC Name |
tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO5/c1-17(2,3)24-16(23)9-8-15(22)21-12-10-14(11-13-21)20-25-18(4,5)19(6,7)26-20/h10H,8-9,11-13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYXWZZYNKIKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)CCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate typically involves multiple steps. One common method starts with the preparation of the dioxaborolane ring, which is then coupled with other organic moieties through a series of reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like hydroboration or borylation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound's reactivity stems from three key components:
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Dioxaborolane ring : Facilitates Suzuki-Miyaura coupling via transmetallation.
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Pyridine moiety : Participates in acid-base and coordination chemistry.
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tert-Butyl ester : Provides steric protection for selective transformations.
Suzuki-Miyaura Coupling
The dioxaborolane group enables palladium-catalyzed coupling with aryl halides, forming biaryl structures. A representative example:
| Reaction Partners | Conditions | Yield | Source |
|---|---|---|---|
| 1-[4-(4-Amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH, 80°C | 93% |
Mechanism :
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Oxidative addition of aryl bromide to Pd(0).
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Transmetallation with the boronate ester.
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Reductive elimination to form the C–C bond.
Hydrolysis of Boronate Ester
Under acidic or basic conditions, the dioxaborolane ring hydrolyzes to form boronic acids:
This reaction is critical for generating reactive intermediates in medicinal chemistry applications .
Stability and Reaction Optimization
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Thermal stability : Decomposes above 150°C, limiting high-temperature applications.
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Solvent compatibility : Reacts optimally in polar aprotic solvents (e.g., DMF, THF).
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Catalyst loading : Pd(PPh₃)₄ at 2.5 mol% achieves maximal efficiency in coupling reactions .
Comparative Reactivity
The tert-butyl ester enhances solubility in organic media compared to analogous methyl esters, while the pyridine ring increases coordination affinity for metal catalysts versus purely aliphatic systems.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate is used as an intermediate in the synthesis of more complex molecules. Its boron-containing ring makes it valuable in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its unique structure allows it to interact with various biological targets, potentially leading to the discovery of new drugs or therapeutic agents .
Industry
In industry, the compound’s reactivity and stability make it useful in the production of advanced materials and chemicals. It can be incorporated into polymers or used as a precursor for other industrially relevant compounds .
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane ring. This ring can undergo hydroboration, borylation, and other reactions, allowing the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with boronic esters, heterocycles, or tert-butyl groups, focusing on structural, functional, and reactivity differences.
Table 1: Key Properties of Similar Compounds
Reactivity in Cross-Coupling Reactions
The main compound’s dihydropyridine-boronic ester hybrid offers distinct advantages:
- Electronic Effects : The conjugated dihydropyridine ring may enhance electron density at the boron center, accelerating transmetallation in Suzuki-Miyaura reactions compared to pyrazole-based analogs (e.g., ID 1121057-75-7) .
- Steric Profile : The tert-butyl ester introduces moderate steric bulk, balancing reactivity and stability. In contrast, pyrazole-containing analogs (e.g., ) exhibit higher steric shielding, reducing reactivity but improving shelf life.
- Solubility : Unlike the hydrochloride salt (1121057-75-7), the tert-butyl ester lacks ionic character, making it ideal for anhydrous reaction conditions .
Stability and Handling
- The tert-butyl ester in the main compound improves stability against hydrolysis compared to unprotected boronic acids. However, the dihydropyridine ring may render it prone to oxidation, necessitating inert storage conditions.
- Pyrazole-based boronic esters (e.g., ) exhibit superior air/moisture stability due to the aromatic heterocycle, albeit at the cost of reduced reactivity .
Biological Activity
tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate is a complex organic compound notable for its potential biological applications and synthetic utility. Its structure includes a boron-containing dioxaborolane ring, which is significant in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound's IUPAC name is This compound , and its molecular formula is . It has a molecular weight of 375.23 g/mol. The structural features that contribute to its biological activity include the dioxaborolane ring and the pyridine moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the dioxaborolane ring. This ring can participate in hydroboration and borylation reactions, making it a versatile intermediate in organic synthesis. The presence of the pyridine ring enhances its potential interactions with biological macromolecules.
Pharmacological Applications
Research indicates that compounds containing similar structural motifs have shown promise in various therapeutic areas:
- Anticancer Activity : Compounds derived from dioxaborolane structures have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth through various mechanisms.
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier may allow it to exert neuroprotective effects in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Properties : A recent study demonstrated that derivatives of dioxaborolane exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Antimicrobial Evaluation : Another investigation evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the boron-containing moiety could enhance antibacterial activity .
- Neuroprotective Research : In a model of Alzheimer's disease, a related compound showed promise in reducing amyloid-beta plaque formation and improving cognitive function in treated mice .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging the boronic ester moiety. For example, nickel- or palladium-catalyzed alkylation of aryl halides with boronic esters (e.g., tert-butyl bromobutanoate derivatives) under reductive conditions is a key route . Purification often involves silica gel chromatography, as demonstrated for analogous tert-butyl boronate esters .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the boronic ester group (δ ~1.3 ppm for pinacol methyl groups) and the tert-butyl moiety (δ ~1.4 ppm). The 3,6-dihydro-2H-pyridine ring protons appear as distinct multiplet signals between δ 2.5–3.5 ppm .
- Mass Spectrometry (DART or ESI) : Validates molecular weight via exact mass matching (e.g., [M+H]+ or [M+Na]+ peaks) .
Q. How can researchers mitigate hydrolysis of the boronic ester during storage or reactions?
- Methodological Answer : Store the compound under inert atmospheres (N2/Ar) at –20°C. Use anhydrous solvents (e.g., THF, DCM) and avoid protic conditions. Stabilization strategies for analogous boronic esters include adding Lewis acids like MgSO4 during reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity and activation barriers. For example, the electron-deficient 3,6-dihydro-2H-pyridine ring may influence oxidative addition steps in palladium-catalyzed couplings. Software like Gaussian or ORCA is used, with validation via experimental kinetics .
Q. What experimental approaches resolve contradictions between theoretical and observed regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Isotopic Labeling : Track bond formation using deuterated or 13C-labeled substrates.
- Kinetic Profiling : Monitor reaction intermediates via in situ NMR or LC-MS. For example, tert-butyl ester stability under basic conditions can be assessed via time-resolved 11B NMR .
Q. How does the 3,6-dihydro-2H-pyridine moiety influence the compound’s stability and reactivity?
- Methodological Answer : The partially saturated pyridine ring introduces strain, increasing susceptibility to oxidation or ring-opening. Stability studies under varying pH and temperature (e.g., TGA/DSC) are recommended. Hydrogenation experiments with Pd/C or PtO2 can probe reducibility .
Q. What strategies optimize yield in multi-step syntheses involving this boronic ester?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
